molecular formula C16H17KN2O4S B13179589 potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B13179589
M. Wt: 372.5 g/mol
InChI Key: IYNDLOXRXUOGIU-PMIXEWDISA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of clavulanate potassium involves the fermentation of Streptomyces clavuligerus, followed by extraction and purification processes. The fermentation broth is treated with solvents to extract the clavulanic acid, which is then converted to its potassium salt form .

Industrial Production Methods

Industrial production of clavulanate potassium typically involves large-scale fermentation processes. The fermentation is carried out under controlled conditions to maximize the yield of clavulanic acid. The extracted clavulanic acid is then purified and converted to clavulanate potassium through a series of chemical reactions .

Chemical Reactions Analysis

Types of Reactions

Clavulanate potassium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of clavulanate potassium, which can have different biological activities and properties .

Scientific Research Applications

Clavulanate potassium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and to synthesize new compounds.

    Biology: The compound is used to study the mechanisms of beta-lactamase inhibition and to develop new antibiotics.

    Medicine: Clavulanate potassium is used in combination with antibiotics to treat bacterial infections, especially those caused by beta-lactamase-producing bacteria.

    Industry: It is used in the pharmaceutical industry for the production of antibiotic formulations

Mechanism of Action

Clavulanate potassium works by inhibiting the activity of beta-lactamase enzymes produced by bacteria. These enzymes break down beta-lactam antibiotics, rendering them ineffective. Clavulanate potassium binds to the active site of the beta-lactamase enzyme, preventing it from breaking down the antibiotic. This allows the antibiotic to remain effective against the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clavulanate potassium is unique in its ability to form stable complexes with beta-lactamase enzymes, making it highly effective in preventing antibiotic resistance. Its combination with amoxicillin is one of the most widely used formulations in treating bacterial infections .

Biological Activity

Potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, commonly known as Penicillin G potassium , is a potent antibiotic primarily used for its broad-spectrum antibacterial properties. This compound is a derivative of penicillin characterized by its bicyclic structure, which includes a thiazolidine ring and a beta-lactam moiety.

  • Molecular Formula : C₁₆H₁₇KN₂O₄S
  • Molecular Weight : 372.48 g/mol
  • Appearance : White crystalline powder
  • Solubility : Highly soluble in water

Penicillin G potassium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process necessary for maintaining cell wall integrity. This action leads to cell lysis and death in susceptible bacteria, particularly effective against Gram-positive organisms such as Streptococcus pneumoniae and Staphylococcus aureus .

Antibacterial Spectrum

The antibacterial activity of Penicillin G potassium encompasses a variety of pathogens:

Bacterial Strain Sensitivity
Streptococcus pneumoniaeSensitive
Staphylococcus aureusSensitive
Neisseria meningitidisSensitive
Clostridium perfringensSensitive
Escherichia coliVariable sensitivity

Pharmacokinetics

The pharmacokinetic profile of Penicillin G potassium is critical for its clinical application. Following intravenous administration, the mean serum half-life is approximately 42 minutes in individuals with normal renal function, with significant variations noted in populations with impaired renal function . The compound is predominantly cleared by the kidneys through glomerular filtration and active tubular secretion.

Key Pharmacokinetic Data

Parameter Value
Mean β-phase half-life42 minutes
Renal clearance58–85% of administered dose
Serum concentration post-administration400 mcg/mL (after 5 million units)

Clinical Applications

Penicillin G potassium is utilized in treating various bacterial infections, including:

  • Bacterial meningitis
  • Pneumonia
  • Skin and soft tissue infections
  • Endocarditis

It is administered intravenously to ensure rapid therapeutic effects, particularly in severe infections.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profile of Penicillin G potassium:

  • Efficacy Against Resistant Strains : A study demonstrated that Penicillin G remains effective against certain resistant strains when used in combination with other antibiotics, highlighting its relevance in multidrug-resistant scenarios .
  • Adverse Reactions : Common adverse reactions include hypersensitivity reactions and gastrointestinal disturbances. Severe cutaneous adverse reactions have been reported, necessitating careful monitoring during treatment .
  • Renal Considerations : In patients with renal impairment, adjustments to dosing are crucial due to prolonged serum half-lives observed in such populations .

Properties

Molecular Formula

C16H17KN2O4S

Molecular Weight

372.5 g/mol

IUPAC Name

potassium;(5S)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11?,12?,14-;/m0./s1

InChI Key

IYNDLOXRXUOGIU-PMIXEWDISA-M

Isomeric SMILES

CC1(C(N2[C@@H](S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+]

Origin of Product

United States

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